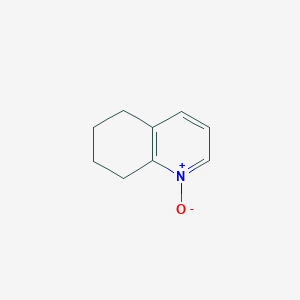

5,6,7,8-Tetrahydro-1-quinoliniumolate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-oxido-5,6,7,8-tetrahydroquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGBJUOJAKQFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=[N+]2[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380789 | |

| Record name | 1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14631-48-2 | |

| Record name | 5,6,7,8-Tetrahydroquinoline N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14631-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Spectroscopic Characterization of 5,6,7,8 Tetrahydro 1 Quinoliniumolate and Analogues

Advanced Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic analysis is fundamental to the characterization of molecular structures in the solution state. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer detailed insights into the atomic arrangement and chemical environment within the molecule.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. One-dimensional and two-dimensional experiments provide information on the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional NMR provides fundamental information about the number and type of proton and carbon environments in a molecule. For the 5,6,7,8-tetrahydroquinoline (B84679) skeleton, the ¹H NMR spectrum is typically characterized by distinct regions for aliphatic and aromatic protons. The four methylene groups (C5, C6, C7, C8) in the saturated ring give rise to complex multiplets in the upfield region, while the three protons on the pyridine ring appear as distinct signals in the downfield aromatic region.

The introduction of the N-oxide functionality in 5,6,7,8-Tetrahydro-1-quinoliniumolate significantly influences the electronic environment, particularly of the pyridine ring. This results in a downfield shift of the aromatic protons, especially the proton at the C2 position, due to the electron-withdrawing nature of the N-O bond. In the case of the crystalline hemihydrate form, the water molecule is observed in the ¹H NMR spectrum as a broad signal. nih.gov

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for the parent compound, 5,6,7,8-tetrahydroquinoline, shows nine distinct signals corresponding to its nine carbon atoms. chemicalbook.com The N-oxide group in this compound would cause a characteristic deshielding (downfield shift) of the adjacent C2 and C8a carbons.

Table 1: Representative ¹H and ¹³C NMR Data for the 5,6,7,8-Tetrahydroquinoline Skeleton Note: Data presented is for the parent compound 5,6,7,8-tetrahydroquinoline and serves as a baseline for understanding the core structure. Shifts for the N-oxide analogue will vary.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | ~8.3 | ~147.0 |

| 3 | ~7.0 | ~121.5 |

| 4 | ~7.4 | ~137.0 |

| 4a | - | ~132.0 |

| 5 | ~2.9 | ~28.0 |

| 6 | ~1.9 | ~23.0 |

| 7 | ~1.8 | ~22.5 |

| 8 | ~2.8 | ~29.0 |

| 8a | - | ~157.0 |

Two-dimensional NMR experiments are essential for establishing the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons in the saturated ring (H5↔H6, H6↔H7, H7↔H8) and between neighboring protons on the aromatic ring (H2↔H3, H3↔H4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons, providing definitive ¹H-C one-bond correlations. It is used to assign the carbon signal for each protonated carbon atom in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (typically 2-3 bond) ¹H-¹³C correlations. This allows for the assignment of quaternary (non-protonated) carbons and the assembly of molecular fragments. For instance, correlations from the protons on C5 to the quaternary carbon C4a and from the proton on C4 to C4a and C5 would unambiguously link the aliphatic and aromatic rings.

Mass spectrometry provides the exact molecular weight and offers structural clues based on fragmentation patterns. The parent compound, 5,6,7,8-tetrahydroquinoline, has a molecular weight of approximately 133.19 g/mol and its mass spectrum shows a corresponding molecular ion peak (M⁺) at m/z 133. nih.govnist.gov

This compound (C₉H₁₁NO) has a molecular weight of approximately 149.19 g/mol . Its mass spectrum is expected to show a molecular ion peak at m/z 149. A key diagnostic fragmentation pattern for N-oxides is the loss of an oxygen atom, which would result in a significant peak at m/z 133 (M-16). This fragmentation helps to confirm the presence of the N-O bond and distinguish the compound from other isomers.

Table 2: Molecular Weight and Key MS Peaks

| Compound | Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) | Key Fragmentation Peak (m/z) |

| 5,6,7,8-Tetrahydroquinoline | C₉H₁₁N | 133.19 | 133 | Varies |

| This compound | C₉H₁₁NO | 149.19 | 149 | 133 (M-16) |

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of the 5,6,7,8-tetrahydroquinoline core shows characteristic peaks for:

C-H stretching (aromatic): ~3000-3100 cm⁻¹

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

C=C and C=N stretching (aromatic ring): ~1500-1600 cm⁻¹

For this compound, the most significant additional feature is the N-O stretching vibration, which typically appears as a strong band in the 1200-1350 cm⁻¹ region. In the case of the hemihydrate crystal form, the presence of water gives rise to characteristic O-H stretching absorption bands, which have been observed at 3368 and 3312 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. An analysis of 5,6,7,8-Tetrahydroquinoline 1-oxide hemihydrate has been performed, yielding detailed insights into its solid-state structure. nih.gov

The compound crystallizes in the orthorhombic system with the space group Pca2₁. nih.gov The asymmetric unit contains two independent molecules of the N-oxide and one molecule of water. The crystal structure is stabilized by O—H⋯O hydrogen bonds between the water molecule and the oxygen atoms of the N-oxide groups, creating a three-dimensional network. nih.gov

Analysis of the molecular geometry reveals that the saturated six-membered ring in each N-oxide molecule adopts a conformation that is intermediate between a half-chair and a sofa form. nih.gov This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and MS and revealing the molecule's three-dimensional shape in the solid state.

Table 3: Crystallographic Data for 5,6,7,8-Tetrahydroquinoline 1-oxide Hemihydrate

| Parameter | Value |

| Formula | C₉H₁₁NO · 0.5H₂O |

| Molecular Weight | 158.20 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 14.725 |

| b (Å) | 14.464 |

| c (Å) | 15.474 |

| V (ų) | 3295.7 |

| Z (molecules/unit cell) | 16 |

| Data sourced from Karczmarzyk et al. (2010). nih.gov |

Crystal Structure Determination and Molecular Packing of Analogues

While the crystal structure of this compound has not been extensively reported, detailed crystallographic data is available for the closely related analogue, 5,6,7,8-tetrahydroquinolin-8-one. This analogue provides a valuable model for understanding the structural characteristics of this class of compounds.

The crystal structure of 5,6,7,8-tetrahydroquinolin-8-one was determined by X-ray diffraction. nih.gov The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other. The specific space group and unit cell dimensions are detailed in the table below.

Interactive Data Table: Crystal Data for 5,6,7,8-Tetrahydroquinolin-8-one

| Parameter | Value |

| Formula | C₉H₉NO |

| Molecular Weight | 147.17 |

| Crystal System | Orthorhombic |

| a (Å) | 6.9393 (2) |

| b (Å) | 8.0885 (3) |

| c (Å) | 13.4710 (4) |

| Volume (ų) | 756.11 (4) |

| Z | 4 |

| Temperature (K) | 293 |

Data sourced from Karczmarzyk et al. (2011). nih.goviucr.org

The molecular packing of 5,6,7,8-tetrahydroquinolin-8-one is characterized by the formation of molecular layers parallel to the (100) crystallographic plane. nih.goviucr.org The distance between these layers is approximately 3.468 Å, which is comparable to the van der Waals distance for π-π interactions between the aromatic pyridine rings. nih.gov Notably, there are no classical hydrogen bonds observed in the crystal structure of this analogue. nih.goviucr.org

Conformational Analysis of the Saturated Carbocyclic Ring System

The saturated carbocyclic ring in 5,6,7,8-tetrahydroquinoline derivatives exhibits distinct conformational preferences. In the case of 5,6,7,8-tetrahydroquinolin-8-one, the pyridine ring is planar, while the partially saturated cyclohexene ring adopts a sofa conformation. nih.goviucr.org This conformation is characterized by five atoms of the ring being coplanar, while the sixth atom is out of the plane. The asymmetry parameter, ΔCs(C6), for this sofa conformation is 1.5 (4)°. nih.goviucr.org

The conformational analysis of saturated six-membered heterocyclic rings, in general, is a well-studied area. These rings, including the carbocyclic portion of tetrahydroquinolines, can theoretically exist in various non-planar conformations such as chair, boat, and twist-boat. The preferred conformation is the one that minimizes steric and electronic strain. For many saturated six-membered heterocycles, the chair conformation is the most stable. However, the fusion of the carbocyclic ring to the aromatic pyridine ring in the tetrahydroquinoline system introduces specific constraints that favor the observed sofa conformation in the case of the 8-oxo derivative.

Investigation of Tautomeric Forms and Dynamic Equilibria

Tautomerism is a fundamental concept in the study of heterocyclic compounds, including quinoline (B57606) derivatives. wikipedia.org this compound, with its hydroxyl group on the quinoline nucleus, is expected to exhibit tautomerism. The interconversion of tautomers typically involves the migration of a proton. wikipedia.org For hydroxyquinolines, the most common form of tautomerism is the keto-enol tautomerism.

In the case of this compound, the following tautomeric equilibrium can be postulated:

1-hydroxy-5,6,7,8-tetrahydroquinolinium (enol form) ⇌ 5,6,7,8-Tetrahydroquinolin-1(2H)-one (keto form)

The position of this equilibrium is influenced by several factors, including the electronic nature of substituents, the solvent, and temperature. Computational studies on various hydroxyquinoline derivatives have shown that the keto tautomer is often favored, both in the solid state and in solution. This preference is consistent with X-ray crystallographic data for related compounds.

Furthermore, the possibility of a zwitterionic tautomer exists, where the hydroxyl proton is transferred to the nitrogen atom of the quinoline ring, resulting in a positively charged nitrogen and a negatively charged oxygen. The equilibrium between the neutral and zwitterionic forms is highly dependent on the polarity of the solvent. Polar solvents are expected to stabilize the zwitterionic form. The study of tautomerism in related systems, such as 2-, 3-, and 4-phenylacetylpyridines, has provided insights into the factors governing keto-enol-zwitterion equilibria. rsc.org

Biological Activities and Molecular Mechanisms of Action of 5,6,7,8 Tetrahydro 1 Quinoliniumolate and Tetrahydroquinoline Derivatives

Antineoplastic and Anticancer Mechanisms

Tetrahydroquinoline-based compounds have emerged as crucial scaffolds in the design of anticancer agents, acting through mechanisms such as inhibiting cell proliferation, inducing DNA fragmentation, and triggering programmed cell death (apoptosis). nih.goveurekaselect.com Research has focused on synthesizing and evaluating various derivatives for their efficacy against cancer, leading to the identification of several potent molecules with significant inhibitory concentrations against human cancer cell lines. nih.goveurekaselect.com

The mammalian target of rapamycin (B549165) (mTOR) is a critical protein kinase that regulates essential cellular processes like growth, proliferation, and survival. researchgate.netf1000research.com The mTOR signaling pathway is frequently overactive in a wide array of human cancers, making it a prime target for therapeutic intervention. researchgate.netflinders.edu.au mTOR forms two distinct complexes, mTORC1 and mTORC2, which are activated by oncogenic pathways such as PI3K/AKT. f1000research.com Inhibition of this pathway is a key strategy in cancer therapy. flinders.edu.auresearchgate.net

One study revealed that a novel tetrahydroquinolinone derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d), induces massive oxidative stress that results in autophagy through the PI3K/AKT/mTOR signaling pathway in HCT-116 colon cancer cells. researchgate.net This finding suggests that tetrahydroquinoline scaffolds can be engineered to modulate this crucial cancer-related pathway.

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein. nih.govnih.gov This method is instrumental in drug discovery for identifying novel compounds and understanding their interaction at a molecular level. nih.govmdpi.com

In the context of tetrahydroquinoline derivatives, docking studies have been employed to assess their potential as anticancer agents. For instance, to preselect molecules for synthesis, a docking study was performed to evaluate the biological activity of proposed tetrahydroquinolinone structures as potential inhibitors of PI3K, a key upstream regulator of the mTOR pathway. researchgate.net In other research, molecular docking and dynamics simulations showed that certain tetrahydro-β-carboline derivatives form stable complexes with the Eg5 protein, a motor protein essential for mitosis, through multiple hydrogen bonds. mdpi.com Similarly, docking studies of novel tetrahydroisoquinolines, a related class of compounds, identified potent inhibitors of cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR), both established anticancer targets. nih.gov These computational insights help to rationalize the observed biological activities and guide the design of more potent inhibitors. mdpi.com

A significant aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal cells. Tetrahydroquinoline derivatives have demonstrated potent cytotoxic activity against a range of malignant cell lines.

One study synthesized a series of novel 8-phenyltetrahydroquinolinone derivatives and found that compound 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) exhibited strong cytotoxicity against colon (HCT-116) and lung (A549) cancer cells. nih.govnih.gov Another investigation into 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol derivatives identified the 4-trifluoromethyl substituted compound (4ag) as having the most potent anti-glioblastoma effect, with IC50 values of 38.3 μM and 40.6 μM in SNB19 and LN229 cell lines, respectively. tuni.fi Furthermore, studies on tetrahydroisoquinoline derivatives have also reported significant cytotoxic activity against human breast (MCF-7) and lung (A549) cancer cell lines. nih.gov The cytotoxic effects of various derivatives on key cancer cell lines are summarized below.

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | Potent Cytotoxicity | nih.govresearchgate.net |

| Compound 7e (Tetrahydroisoquinoline derivative) | MCF-7 (Breast) | 3.1 ± 0.8 μg/mL | nih.gov |

| Compound 7h (Tetrahydroisoquinoline derivative) | MDA-MB-231 (Breast) | 2.4 ± 0.6 μg/mL | nih.gov |

| Compound 4ag (Tetrahydroquinoline derivative) | SNB19 (Glioblastoma) | 38.3 μM | tuni.fi |

| Eupatorin | MCF-7 (Breast) | 5 μg/mL (at 48h) | nih.gov |

| Eupatorin | MDA-MB-231 (Breast) | 5 μg/mL (at 48h) | nih.gov |

Apoptosis, or programmed cell death, is a fundamental physiological process crucial for maintaining tissue homeostasis. nih.gov Dysregulation of apoptosis is a hallmark of cancer, allowing abnormal cells to proliferate uncontrollably. nih.gov A primary mechanism by which many tetrahydroquinoline derivatives exert their anticancer effects is by inducing apoptosis and disrupting the normal cell cycle progression in cancer cells. nih.govresearchgate.netnih.gov

The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Cancer cells often exhibit a loss of this regulation. Several tetrahydroquinoline derivatives have been shown to halt the proliferation of cancer cells by inducing cell cycle arrest, particularly at the G2/M transition phase. nih.govnih.gov

For example, the compound 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) was found to induce cell cycle arrest at the G2/M phase in A549 lung cancer cells. nih.govnih.govresearchgate.net Similarly, a novel tetrahydroisoquinoline derivative, compound 7e, also caused G2/M phase arrest in the A549 cell line. nih.gov This arrest prevents the cells from entering mitosis, ultimately leading to cell death. mdpi.com The induction of G2/M arrest is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases. researchgate.net Studies on other compounds have shown that this arrest can be triggered by events like DNA damage, which activates cellular repair systems or, if the damage is irreparable, cell death pathways. mdpi.com

Apoptosis is executed through two main signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. nih.govtbzmed.ac.ir The extrinsic pathway is initiated by the binding of ligands to transmembrane death receptors, while the intrinsic pathway is triggered by cellular stress and involves the mitochondria. nih.gov Tetrahydroquinoline derivatives have been demonstrated to activate both of these apoptotic cascades.

The compound 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) was shown to lead to apoptotic cell death in A549 cells via both intrinsic and extrinsic pathways. nih.govnih.govresearchgate.net This involves the activation of a cascade of enzymes called caspases, including effector caspases-3 and -7. nih.govresearchgate.net Treatment of A549 cells with compound 4a resulted in a significant, time-dependent increase in caspase-3/7 activity. nih.govresearchgate.net

Another study focusing on a tetrahydrobenzo[h]quinoline derivative in MCF-7 breast cancer cells found that it primarily activates the intrinsic apoptotic pathway. tbzmed.ac.ir This was evidenced by changes in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the formation of the apoptosome complex and activation of caspase-9. tbzmed.ac.ir The extrinsic pathway, mediated by caspase-8, did not show significant changes, suggesting the compound's primary action was through the mitochondrial pathway in this specific case. tbzmed.ac.ir The activation of caspases ultimately leads to the cleavage of cellular proteins and the characteristic morphological changes of apoptosis. mdpi.commdpi.com

Apoptosis Induction and Cell Cycle Dysregulation

Modulation of Mitochondrial Membrane Potential and Reactive Oxygen Species (ROS) Production

The mitochondrion is a primary source of cellular reactive oxygen species (ROS), with multiple sites associated with substrate catabolism and oxidative phosphorylation capable of ROS production. nih.gov The generation of ROS and the stability of the mitochondrial membrane potential are critical factors in cellular health and disease. Disruptions in these processes, such as those induced by chemical compounds, can lead to significant cellular stress and apoptosis. This is a key mechanism of action for certain anticancer agents. researchgate.net

Tetrahydroquinoline derivatives are among the classes of compounds investigated for their ability to induce cellular stress through the generation of ROS. For instance, novel tetrahydroquinolinones have been synthesized and assessed for their capacity to inhibit cancer cell growth by evoking cellular stress via ROS. researchgate.net Exposure of cancer cells to certain therapeutic compounds can lead to an early and significant increase in ROS production. researchgate.net This increase in ROS can, in turn, affect mitochondrial function and trigger the loss of mitochondrial membrane potential. researchgate.netresearchgate.net This process, sometimes termed "ROS-induced ROS-release" (RIRR), can create a positive feedback loop where ROS released from one mitochondrion triggers further ROS release in neighboring mitochondria, amplifying cellular damage. nih.gov This cascade of events, involving the collapse of the mitochondrial membrane potential and enhanced ROS generation, is a crucial mechanism that can lead to programmed cell death. nih.gov

Anti-Glioblastoma (GBM) Efficacy

Glioblastoma (GBM) is the most common and aggressive malignant brain tumor in adults, with a generally poor prognosis even after optimal treatment. mdpi.com The development of novel therapeutic agents that can effectively target GBM is a significant area of research. Tetrahydroquinoline and its derivatives represent a class of heterocyclic compounds that have garnered attention for their diverse biological activities, including promising anticancer properties against various human cancer cell lines. researchgate.nettandfonline.com

The anticancer effects of these compounds are often mediated through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interruption of critical cellular signaling pathways. researchgate.nettandfonline.com While direct studies on 5,6,7,8-Tetrahydro-1-quinoliniumolate for GBM are not detailed in the provided sources, related heterocyclic scaffolds are under investigation. For example, other compounds like 5-Hydroxy-3',4',6,7-tetramethoxyflavone have been evaluated for their cytotoxic effects in U87MG and T98G glioblastoma cell lines, demonstrating an ability to reduce cell viability and migratory capacity. nih.gov Another therapeutic agent, gallium maltolate, has shown profound antitumor efficacy in treatment-resistant glioblastoma models by interfering with the tumor's iron metabolism. nih.gov These studies highlight the ongoing search for effective agents against GBM, a field where tetrahydroquinoline derivatives continue to be explored as potential lead molecules. researchgate.net

Tyrosine Kinase Inhibition

Receptor tyrosine kinases (RTKs) are critical enzymes that control numerous cellular processes, including proliferation, differentiation, survival, and apoptosis. nih.gov Dysregulation or overexpression of RTKs like EGFR, VEGFR-2, and PDGFR is a hallmark of many cancers, leading to uncontrolled tumor growth and angiogenesis. nih.gov Consequently, RTKs are major targets for the development of cancer therapies. nih.gov

The quinoline (B57606) scaffold is a key structural motif in several FDA-approved multi-kinase inhibitors. nih.gov Tetrahydroquinoline derivatives, in particular, have been designed and evaluated as potent multi-targeting agents against various protein kinases. researchgate.netnih.gov Research has shown that certain amino tetrahydroquinoline derivatives exhibit promising inhibitory activity against key RTKs. For example, one derivative demonstrated significant inhibition of HER-2 and PDGFR-β, with IC50 values of 0.17 x 10⁻³ µM and 0.07 x 10⁻³ µM, respectively. nih.gov This activity was comparable or superior to the reference drug sorafenib (B1663141) in the same assays. nih.gov The ability of the quinoline nucleus to bind to the active sites of proteins through hydrogen bonding and π–π stacking interactions contributes to its efficacy as a kinase inhibitor. nih.gov

Table 1: Tyrosine Kinase Inhibition by a Tetrahydroquinoline Derivative (Compound 4j)

| Target Kinase | Compound 4j IC50 (µM) | Sorafenib IC50 (µM) |

|---|---|---|

| HER-2 | 0.00017 | 0.00028 |

| PDGFR-β | 0.00007 | 0.00013 |

| VEGFR-2 | 0.00030 | 0.00017 |

Data sourced from a study on quinolinone derivatives. nih.gov

Antimicrobial and Antifungal Mechanisms

The quinoline scaffold and its derivatives are recognized for a broad spectrum of pharmacological activities, including potent antimicrobial and antifungal properties. nih.govresearchgate.net Their mechanism of action can vary, but their ability to interfere with essential microbial processes makes them valuable candidates in the search for new anti-infective agents.

Spectrum of Activity Against Bacterial Pathogens (e.g., S. aureus, E. coli, B. subtilis, P. aeruginosa)

Tetrahydroquinoline derivatives have been investigated for their antibacterial efficacy. Studies on related quinolinequinones revealed significant activity, primarily against Gram-positive bacteria. nih.gov Several derivatives exhibited high growth inhibition against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov For instance, certain quinolinequinones showed an 8-fold greater inhibitory potency against S. epidermidis than the standard antibiotic cefuroxime. nih.gov

Compounds derived from the quinoline structure have demonstrated efficacy against a range of both Gram-positive and Gram-negative bacteria. researchgate.net Some derivatives have shown activity against Bacillus subtilis. researchgate.net While many quinoline-based compounds show strong results against Gram-positive organisms like S. aureus, activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa can be more variable. researchgate.nete-repository.org However, the broad-spectrum potential continues to drive research into this class of compounds. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Quinolinequinones Against Bacterial Pathogens

| Compound | S. aureus (µg/mL) | S. epidermidis (µg/mL) | E. faecalis (µg/mL) |

|---|---|---|---|

| QQ2 | 1.22 - 9.76 | 1.22 | - |

| QQ6 | 1.22 - 9.76 | 1.22 | 4.88 |

Data reflects the range of MIC values against clinically resistant Staphylococcus spp. and specific values for other strains. nih.gov

Efficacy Against Fungal Species (e.g., A. niger, C. albicans)

The antifungal properties of quinoline derivatives are well-documented. nih.govnih.govnih.gov Various substituted 5,8-quinolinediones and 5,8-quinazolinediones have been synthesized and tested in vitro against pathogenic fungi, including Candida albicans and Aspergillus niger. nih.govnih.gov

Studies have shown that modifications to the quinoline ring, such as the addition of S-(aryl)thio or N-arylamino groups, can significantly enhance antifungal activity. researchgate.netnih.gov Certain 6,7-bis-[S-(aryl)thio]-5,8-quinolinediones demonstrated good activity against C. albicans and A. niger, with MIC values ranging from 0.8 to 25 µg/ml. nih.gov In some cases, newly synthesized derivatives showed more potent antifungal activity than established drugs like fluconazole. researchgate.net For example, one derivative was found to be highly effective in preventing the growth of both C. albicans and A. niger at a Minimum Inhibitory Concentration (MIC) of 1.6 µg/ml. researchgate.net The potent activity of these compounds highlights their potential for development as new antifungal agents. mdpi.com

Glycosidase Inhibition Mechanisms

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. The inhibition of these enzymes, particularly α-glucosidase, is a key therapeutic strategy for managing conditions like type 2 diabetes. nih.gov While direct studies on this compound as a glycosidase inhibitor were not found, research into structurally related heterocyclic compounds provides insight into the potential of this scaffold.

Derivatives of tetrahydroquinazolines, which share a similar fused ring system, have been identified through molecular docking studies as having a high binding affinity and predicted inhibitory activity against β-glucosidase. nih.govresearchgate.net Furthermore, a series of nitro-substituted tetrahydroindolizines, another related class of compounds, were designed and evaluated as non-sugar-type α-glucosidase inhibitors. nih.gov The most potent compound from this series, 3e , exhibited a mixed-type inhibition mechanism, indicating it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov This compound displayed an IC50 value of 8.0 ± 0.1µM, which was 25-fold more potent than the reference compound, 1-deoxynojirimycin. nih.gov Molecular docking and circular dichroism spectroscopy studies suggested that the inhibition may involve direct interaction with the catalytic cleft and could induce changes in the secondary structure of the enzyme. nih.gov These findings suggest that the tetrahydroquinoline framework is a promising starting point for designing novel glycosidase inhibitors.

Table 3: α-Glucosidase Inhibition by a Tetrahydroindolizine Derivative

| Compound | Type of Inhibition | IC50 (µM) | Ki, free (µM) | Ki, bound (µM) |

|---|---|---|---|---|

| 3e | Mixed | 8.0 | 3.6 | 7.6 |

Data from a study on non-sugar-type α-glucosidase inhibitors. nih.gov

Alpha-Glucosidase Inhibitory Potential

Tetrahydroquinoline derivatives have emerged as potent inhibitors of alpha-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia, a key concern in diabetes mellitus. nih.govnih.gov

Numerous studies have synthesized and evaluated various series of quinoline and tetrahydroquinoline derivatives, demonstrating their significant α-glucosidase inhibitory activity, often surpassing that of the standard drug, acarbose (B1664774). For instance, a series of quinoline–1,3,4-oxadiazole conjugates displayed low micromolar inhibition of α-glucosidase, with IC50 values ranging from 15.85 to 63.59 µM. nih.gov Another study on dihydropyrano[3,2-c]quinoline derivatives also reported potent inhibitory activity, with some compounds exhibiting IC50 values as low as 10.3 ± 0.3 µM, which is significantly more potent than acarbose (IC50 = 750.0 ± 1.5 µM).

The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the tetrahydroquinoline scaffold play a crucial role in their inhibitory potency. Generally, the presence of electron-donating groups tends to enhance the inhibitory activity.

Table 1: α-Glucosidase Inhibitory Activity of Selected Tetrahydroquinoline Derivatives

| Compound Type | IC50 (µM) | Reference Compound (Acarbose) IC50 (µM) |

|---|---|---|

| Quinoline–1,3,4-oxadiazole conjugates | 15.85 - 63.59 | 17.85 |

| Dihydropyrano[3,2-c]quinoline derivatives | 10.3 - 172.5 | 750.0 |

Ligand-Enzyme Binding Modes

Molecular docking and kinetic studies have provided insights into how tetrahydroquinoline derivatives interact with and inhibit the α-glucosidase enzyme. These studies have revealed that the binding is often characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking with key amino acid residues in the enzyme's active or allosteric sites.

For example, kinetic studies on potent dihydropyrano[3,2-c]quinoline derivatives have shown that they can act as either uncompetitive or non-competitive inhibitors of α-glucosidase. This suggests that these compounds may bind to the enzyme-substrate complex or to an allosteric site, rather than directly competing with the substrate for the active site. Molecular docking simulations have further elucidated these interactions, showing that the quinoline core and its substituents can form stable complexes within the binding pocket of the enzyme. nih.gov

In the case of quinoline–1,3,4-oxadiazole conjugates, kinetic studies established a non-competitive mode of α-glucosidase inhibition, classifying them as allosteric inhibitors. nih.gov Molecular docking and molecular dynamics simulations supported these findings, providing a detailed view of the stable protein-ligand interactions at an allosteric site of the α-glucosidase enzyme. nih.gov

Other Pharmacological Activities and Mechanistic Insights

Beyond their potential in managing hyperglycemia, tetrahydroquinoline derivatives have been investigated for a variety of other pharmacological activities.

Certain tetrahydroquinoline derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of drugs used in the treatment of HIV-1 infections. nih.gov These compounds act by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the viral replication cycle. nih.gov

Structure-activity relationship studies have been conducted to optimize the anti-HIV activity of these derivatives, leading to the development of compounds with nanomolar potency against both wild-type and mutant strains of the virus. Molecular docking studies have helped to visualize the binding of these inhibitors to the NNRTI binding pocket of the reverse transcriptase, revealing key interactions with amino acid residues such as Lys101, Lys103, and Tyr188. nih.gov

The tetrahydroquinoline scaffold is a key structural motif in a number of antimalarial agents. Research has identified tetrahydroquinoline derivatives with significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

One notable mechanism of action identified for a class of tetrahydroquinoline-based antimalarials is the inhibition of the Plasmodium falciparum translation elongation factor 2 (PfeEF2). nih.gov This protein is essential for the translocation of the ribosome along mRNA during protein synthesis in the parasite. By targeting PfeEF2, these compounds disrupt protein production, leading to parasite death. nih.gov Importantly, some of these derivatives have shown activity against drug-resistant strains of the parasite. nih.gov

Table 2: Antimalarial Activity of a Tetrahydroquinoline Derivative

| Compound | Target | Activity |

|---|---|---|

| MMV692140 | Plasmodium falciparum translation elongation factor 2 (PfeEF2) | Active against multiple life-cycle stages of Plasmodium parasites |

Investigations into the pharmacological properties of 5,6,7,8-tetrahydroquinolines have revealed their potential as anti-inflammatory agents. nih.gov Studies on certain 8-benzylidene-5,6,7,8-tetrahydroquinolines have demonstrated good in vivo anti-inflammatory activity in animal models, such as the rat carrageenan paw edema and developing adjuvant arthritis models. nih.gov

The anti-inflammatory effects of these compounds are thought to be mediated through various mechanisms, and structural modifications have been explored to optimize this activity. For instance, replacing the CH linkage of the 8-benzylidene substituent with other spacer groups and altering the size of the cycloalkyl ring have led to compounds with enhanced anti-inflammatory properties. nih.gov

Tetrahydroquinoline derivatives have been shown to possess significant antioxidant properties, primarily through their ability to act as radical scavengers. Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases.

The antioxidant mechanism of tetrahydroquinolines often involves the donation of a hydrogen atom from the nitrogen atom of the tetrahydroquinoline ring to neutralize free radicals. Studies have demonstrated that the antioxidant capacity of these derivatives is influenced by their chemical structure, with the presence of certain substituents enhancing their radical-scavenging activity. The high antioxidant capacity is attributed to their large chain-breaking rate constants and the regeneration of the inhibitor during chain termination processes.

Computational and Theoretical Investigations of 5,6,7,8 Tetrahydro 1 Quinoliniumolate and Its Interactions

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as a small molecule, might interact with a biological target, typically a protein.

Prediction of Binding Modes and Affinities

Currently, there is a lack of specific studies that have performed molecular docking simulations to predict the binding modes and affinities of 5,6,7,8-Tetrahydro-1-quinoliniumolate with any particular biological target. Such a study would computationally place the compound into the binding site of a protein and score the different poses to estimate the strength of the interaction, often expressed as a binding affinity (e.g., in kcal/mol or as an inhibition constant, Ki).

Identification of Critical Residue Interactions

Without molecular docking studies, the identification of critical amino acid residues that may interact with this compound within a protein's active site remains speculative. This type of analysis would typically detail the specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics simulations provide insights into the time-dependent behavior of molecular systems, allowing researchers to observe the conformational changes and stability of molecules and their complexes.

Stability Analysis of Compound-Protein Complexes

No published molecular dynamics simulations were found that analyze the stability of a complex between this compound and a protein target. Such simulations would track the atomic movements over time to assess the durability of the binding interactions predicted by molecular docking, often by analyzing metrics like root-mean-square deviation (RMSD).

Exploration of Dynamic Conformational Changes

The exploration of dynamic conformational changes of this compound upon binding to a target, or the conformational changes in the target itself, has not been documented in the available literature. This level of analysis is essential for understanding the mechanistic details of molecular recognition and activation or inhibition.

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are used to investigate the electronic properties of molecules, providing a deeper understanding of their reactivity, stability, and spectroscopic characteristics. While the fundamental properties of this compound can be approximated, specific in-depth computational studies detailing its electronic structure and properties are not present in the surveyed literature. Such calculations would typically involve methods like Density Functional Theory (DFT) to determine parameters such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and partial atomic charges.

Future Perspectives and Advanced Research Directions

Rational Design and Synthesis of Next-Generation 5,6,7,8-Tetrahydro-1-quinoliniumolate Analogues

The rational design of next-generation analogues of this compound is a key focus for enhancing therapeutic efficacy and specificity. Synthetic strategies are centered on the strategic modification of the core tetrahydroquinoline structure to create diverse chemical libraries. nih.gov These approaches include:

Substitution at Key Positions: Research has demonstrated that modifications at various positions on the tetrahydroquinoline ring system can lead to distinct biological activities. For instance, the synthesis of 8-substituted-5,6,7,8-tetrahydroquinolines has been explored to generate compounds with potential anti-inflammatory properties.

Ring System Modification: Altering the size of the cycloalkyl ring, such as expanding from a six- to a seven-membered ring to create 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine analogues, has been shown to yield compounds with significant biological activity.

Advanced Synthetic Methodologies: Modern synthetic methods are enabling more efficient and diverse production of analogues. Microwave-assisted synthesis, for example, offers faster reaction times and higher yields. ontosight.ai Furthermore, established reactions like the Povarov reaction, aza-Diels-Alder reactions, and multicomponent reactions are being employed to build libraries of tetrahydroquinoline derivatives for biological screening. ontosight.ainih.govresearchgate.net

These synthetic endeavors are aimed at creating novel compounds with improved pharmacological profiles, targeting a wide range of diseases. ontosight.ai

Deepening Structure-Activity Relationship (SAR) Studies for Therapeutic Advancement

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the tetrahydroquinoline scaffold, SAR investigations provide a roadmap for designing more potent and selective therapeutic agents.

Key insights from SAR studies on related tetrahydroquinoline derivatives include:

Modulation of Receptor Activity: In studies on tetrahydroquinolone derivatives, modifications to an aryl group attached to the core structure were found to switch the compound's activity on the GPR41 receptor from antagonistic to agonistic. This highlights the critical role of specific substituents in determining the pharmacological response.

Enhancing Potency and Selectivity: Research on fused tricyclic tetrahydroquinolines has shown that the addition of various functional groups (alkyl, aryl, halogens, etc.) at different positions can significantly alter biological activity. However, the stability of such compounds is a critical factor, as some have been identified as pan-assay interference compounds (PAINS) due to reactivity. acs.org

A summary of SAR findings for related tetrahydroquinoline structures is presented below:

| Compound Class | Structural Modification | Impact on Biological Activity |

| Tetrahydroquinolone Derivatives | Modification of the aryl group attached to the furan (B31954) moiety | Switched activity from antagonistic to agonistic at the GPR41 receptor |

| 8-Benzylidene-5,6,7,8-tetrahydroquinolines | Replacement of CH linkage and ring expansion | Led to compounds with significant in vivo anti-inflammatory activity |

| Fused Tricyclic Tetrahydroquinolines | High chemical diversification at R1–R5 groups | Identified as hits in various high-throughput screening campaigns, though prone to reactivity acs.org |

These studies underscore the importance of systematic structural modifications to optimize the therapeutic potential of the tetrahydroquinoline scaffold.

Multidisciplinary Approaches Integrating Synthetic, Biological, and Computational Sciences

The future of research on this compound and its analogues lies in a multidisciplinary approach that integrates synthetic chemistry, biological evaluation, and computational modeling. This synergistic strategy creates a powerful feedback loop for accelerated drug discovery and development.

Synthetic Chemistry: Provides the physical compounds for testing. Strategic synthetic approaches are used to create libraries of novel tetrahydroquinoline derivatives. mdpi.com

Biological Evaluation: Involves screening these compounds for activity against various biological targets. For example, derivatives have been tested for antiproliferative activity against cancer cell lines like HeLa, C6, and HT29. proquest.comnih.gov

Computational Sciences: Utilizes tools like molecular docking and molecular dynamics (MD) simulations to predict how these compounds will interact with their biological targets. mdpi.com For instance, molecular docking has been used to study the binding interactions of tetrahydroisoquinoline conjugates with E. coli DNA gyrase, providing insights into their antibacterial mechanism. acs.orgnih.gov Similarly, computational studies on morpholine-substituted tetrahydroquinoline derivatives have highlighted their strong binding interaction and stability within the mTOR active site, a key target in cancer therapy. mdpi.com

This integrated approach allows researchers to rationally design compounds, predict their activity, synthesize the most promising candidates, and then use the biological data to refine the computational models, leading to a more efficient and targeted discovery process.

Exploration of this compound in Material Science Applications

While extensively studied for biological activity, the quinoline (B57606) and quinolinium scaffolds also possess intriguing properties relevant to material science. Future research will likely explore the potential of this compound and its derivatives in advanced materials.

Potential applications include:

Fluorescent Sensors: Quinoline derivatives are known to be effective fluorescent groups. nih.gov They have been successfully incorporated into sensors for detecting metal ions like Fe³⁺ and Zn²⁺ with high selectivity and sensitivity. nih.govrsc.org The conjugated structure of the quinoline ring system is key to its photophysical properties, which can be modulated to detect specific analytes. nih.govresearchgate.net The mechanism often involves processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence. rsc.orgresearchgate.net

Organic Electronics: Quinolinium compounds, as a class of heterocyclic aromatic molecules, are being investigated for their potential use in organic electronics and semiconductor devices. ontosight.ai Their unique optical and electrical properties make them suitable for applications in dyes and pigments. ontosight.ai The development of organic semiconductors is a rapidly growing field, and the structural motifs found in quinolinium salts could be leveraged for these technologies. wikipedia.org

Photocatalysis: Recently, quinolizinium (B1208727) compounds, which are structurally related to quinolinium salts, have been synthesized and used in visible-light-induced photocatalysis reactions with good yields. rsc.org This suggests a potential role for quinolinium-based structures in promoting chemical reactions using light.

The exploration of the tetrahydroquinoline scaffold in material science is an emerging area with the potential to yield novel functional materials for a variety of technological applications.

Strategies for Discovering Novel Bioactive Natural Products Featuring the Tetrahydroquinoline Scaffold

Natural products remain a vital source of inspiration for drug discovery, and many possess the tetrahydroquinoline core. researchgate.net The development of new strategies to discover and synthesize these natural compounds is a significant area of future research.

Key strategies include:

Natural Product Inspired Synthesis: This approach uses the structure of known bioactive natural products as a template for designing and synthesizing new compound libraries. A "diversity-oriented synthesis" (DOS) allows for the creation of a wide range of structurally diverse molecules that resemble natural products but are more straightforward to synthesize.

Bioprospecting: Systematic screening of extracts from plants, fungi, and marine organisms continues to be a fruitful method for identifying novel compounds. The tetrahydroquinoline scaffold is found in a wide array of natural alkaloids, and continued exploration of biodiversity will likely uncover new derivatives with unique biological activities.

Asymmetric Synthesis: Many bioactive natural products are chiral, meaning only one enantiomer (mirror image) is active. Developing methods for asymmetric hydrogenation of quinolines allows for the selective synthesis of the desired optically active 1,2,3,4-tetrahydroquinolines, which is crucial for developing effective pharmaceuticals. wikipedia.org

Elucidation of Biosynthetic Pathways: Understanding how organisms produce tetrahydroquinoline alkaloids can provide insights for bioengineering new compounds. By identifying the enzymes and genes involved, it may be possible to manipulate these pathways to create novel analogues.

These strategies, combining chemical synthesis with the exploration of natural sources, will continue to expand the known chemical space of tetrahydroquinoline-based compounds, offering new leads for therapeutic development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5,6,7,8-Tetrahydro-1-quinoliniumolate, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via lithiation of 5,6,7,8-tetrahydroquinoline using n-butyllithium, followed by quenching with appropriate electrophiles (e.g., thiocarboxamide precursors) . Purity validation requires high-performance liquid chromatography (HPLC) with >97.0% purity thresholds, as referenced in reagent-grade synthesis protocols . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Methodological Answer : While direct data on this compound is limited, analogs like 5,6,7,8-Tetrahydroquinoline derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and sensitivity to acidic conditions due to the quinoline ring’s basic nitrogen. Stability studies should include pH-dependent degradation assays (pH 3–10) and thermal gravimetric analysis (TGA) to assess decomposition thresholds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of ¹H/¹³C NMR (for ring saturation and substituent analysis), Fourier-transform infrared spectroscopy (FT-IR) for functional group identification (e.g., C-N stretches), and X-ray crystallography for resolving stereochemical ambiguities is recommended. MS (ESI-TOF) can confirm molecular weight (theoretical: ~149.18 g/mol for the base structure) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the quinoline ring influence reactivity in catalytic or biological systems?

- Methodological Answer : Methyl or methoxy substituents at positions 3 or 8 (e.g., 3-methyl-5,6,7,8-tetrahydroquinoline) alter electron density at the nitrogen center, impacting coordination in metal complexes or enzyme binding. Computational methods (DFT) can map electrostatic potential surfaces, while kinetic studies (e.g., stopped-flow spectroscopy) quantify reaction rates with biomolecular targets .

Q. What strategies resolve contradictions in reported synthetic yields or catalytic activity data?

- Methodological Answer : Discrepancies may arise from varying lithiation conditions (e.g., solvent purity, temperature gradients). Systematic replication under controlled environments (argon atmosphere, anhydrous solvents) and statistical analysis (e.g., ANOVA for yield comparisons) are essential. Cross-validation with alternative synthetic routes (e.g., Grignard reactions) can identify protocol-dependent limitations .

Q. How does the compound’s redox behavior impact its utility in electrochemical applications?

- Methodological Answer : Cyclic voltammetry (CV) in non-aqueous media (e.g., acetonitrile with 0.1 M TBAPF₆) reveals oxidation/reduction potentials tied to the tetrahydroquinoline scaffold. Comparisons with analogs (e.g., 1,2,3,4-tetrahydroquinoxaline) highlight the role of ring saturation in modulating redox stability. In situ spectroelectrochemical methods (UV-vis-NIR) can track intermediate species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.